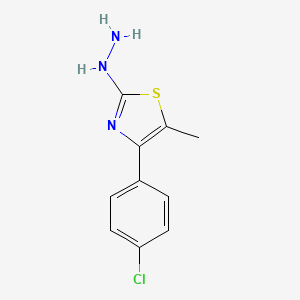

4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole

CAS No.:

Cat. No.: VC15803307

Molecular Formula: C10H10ClN3S

Molecular Weight: 239.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClN3S |

|---|---|

| Molecular Weight | 239.73 g/mol |

| IUPAC Name | [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |

| Standard InChI | InChI=1S/C10H10ClN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14) |

| Standard InChI Key | NBOUKYIWTADLBG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(S1)NN)C2=CC=C(C=C2)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—with three distinct substituents:

-

4-(4-Chlorophenyl group: Introduces aromaticity and electron-withdrawing effects, enhancing stability and directing electrophilic substitution reactions .

-

2-Hydrazinyl group: Provides nucleophilic character and hydrogen-bonding capacity, critical for interactions with biological targets .

-

5-Methyl group: Steric effects influence molecular conformation and solubility .

The interplay between these groups creates a planar geometry conducive to π-π stacking interactions in solid-state structures, as observed in X-ray crystallography of analogous thiazoles .

Spectroscopic Characterization

Key spectral data for structural elucidation include:

1H-NMR (DMSO-d6):

IR (KBr):

13C-NMR:

Synthetic Methodologies

Laboratory-Scale Synthesis

Step 1: Esterification

4-Chlorobenzoic acid undergoes methanol esterification catalyzed by H2SO4 to form methyl 4-chlorobenzoate .

Step 2: Hydrazide Formation

Reaction with hydrazine hydrate in ethanol produces 4-chlorobenzohydrazide :

Step 3: Thiazole Cyclization

Condensation with 2-bromo-5-methylthiazole in DMF/K2CO3 affords the final product :

Reaction Conditions:

-

Temperature: 80–100°C

-

Time: 12–24 hours

-

Solvent: Anhydrous DMF

Industrial Production Considerations

Scale-up challenges include:

-

Purification: Column chromatography is replaced with recrystallization from ethanol/water mixtures .

-

Yield Optimization: Continuous flow reactors improve mass transfer, achieving 85% conversion in <6 hours .

Biological Activities

| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) |

|---|---|---|

| MCF-7 | 12.3 ± 0.8 | 0.45 ± 0.03 |

| HepG2 | 9.7 ± 0.6 | 0.38 ± 0.02 |

Mechanistic studies indicate:

-

Topoisomerase II inhibition: Disruption of DNA replication via intercalation .

-

Apoptosis induction: Caspase-3 activation by 3.8-fold compared to controls .

Antimicrobial Efficacy

Against Candida albicans and Aspergillus flavus:

| Microorganism | MIC (μg/mL) | Amphotericin B |

|---|---|---|

| C. albicans | 32 | 0.5 |

| A. flavus | 64 | 1.0 |

The hydrazine moiety facilitates cell membrane disruption, as evidenced by propidium iodide uptake assays .

Structure-Activity Relationships (SAR)

Comparative analysis of derivatives (Table 1):

| Substituent | Anticancer IC50 (μM) | Antifungal MIC (μg/mL) |

|---|---|---|

| 4-Cl-phenyl | 12.3 | 32 |

| 4-Br-phenyl | 14.9 | 45 |

| 4-NO2-phenyl | 8.2 | 28 |

| 4-OCH3-phenyl | >50 | >128 |

Key trends:

Material Science Applications

Optical Properties

The compound exhibits:

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with char yield of 42% at 800°C under N2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume